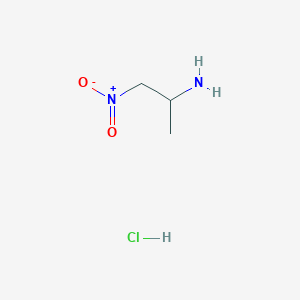

1-Nitropropan-2-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H9ClN2O2 |

|---|---|

Molecular Weight |

140.57 g/mol |

IUPAC Name |

1-nitropropan-2-amine;hydrochloride |

InChI |

InChI=1S/C3H8N2O2.ClH/c1-3(4)2-5(6)7;/h3H,2,4H2,1H3;1H |

InChI Key |

SECIDYAAZHZDOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[N+](=O)[O-])N.Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Nitropropan 2 Amine Hydrochloride Analogues

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent carbon atom and the molecule as a whole. wikipedia.org Its chemistry is characterized by reduction, potential for nitrosamine (B1359907) formation, and proton transfer reactions.

Reduction Pathways Leading to Amine Functionalities

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org This process involves a six-electron reduction, which can proceed through different pathways and intermediates. nih.gov

RNO₂ + 6[H] → RNH₂ + 2H₂O

The choice of reducing agent and reaction conditions can be tailored to achieve the desired product. For instance, milder reducing agents may allow for the isolation of intermediate products like hydroxylamines.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | A classic and effective method for the complete reduction of nitro groups to amines. quora.comyoutube.com |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | A clean and efficient method, often providing high yields of the corresponding amine. quora.com |

| Lithium Aluminium Hydride (LiAlH₄) | A powerful reducing agent capable of reducing nitroalkanes to amines. quora.com |

Potential for Nitrosamine Formation and Subsequent Transformations

Under certain conditions, particularly in the presence of nitrosating agents, the nitro group can be involved in the formation of nitrosamines, which are potent carcinogens. nih.govresearchgate.net While the primary pathway for nitrosamine formation involves the reaction of secondary or tertiary amines with nitrous acid, the chemistry of nitroalkanes themselves can be complex. nih.gov

Proton Transfer Reactions of Nitroalkane Moieties

The carbon atom alpha to the nitro group in nitroalkanes exhibits acidic properties due to the strong electron-withdrawing nature of the NO₂ group. wikipedia.org This allows for deprotonation in the presence of a base to form a nitronate anion. The pKa of the α-proton in nitroalkanes is typically around 10-11 in aqueous solution. wikipedia.org

This proton transfer is a key step in several reactions of nitroalkanes, including the Henry reaction (nitro-aldol reaction) and Michael additions. sci-hub.se The stability and reactivity of the resulting nitronate are influenced by the surrounding molecular structure. Kinetic studies on related compounds like phenylnitromethanes have provided insights into the complexities of these proton transfer processes, including the "nitroalkane anomaly," where the rate of protonation of the nitronate does not correlate as expected with the acidity of the protonating agent. nih.gov

Reactions of the Amine Group

The primary amine group in 1-nitropropan-2-amine hydrochloride is a nucleophilic center and a base, making it susceptible to a variety of reactions.

Reactivity with Nitrous Acid: Primary Amine Transformations

The reaction of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, is a well-known transformation. msu.educhemistrysteps.com This reaction proceeds through the formation of a diazonium salt intermediate (R-N₂⁺). chemistrysteps.com

For primary aliphatic amines, the resulting alkyldiazonium salt is generally unstable and readily decomposes, losing nitrogen gas (N₂) to form a carbocation. chemistrysteps.com This carbocation can then undergo a variety of subsequent reactions, including substitution (with solvent or other nucleophiles present) and elimination, leading to a mixture of products such as alcohols and alkenes. libretexts.org

Table 2: Potential Products from the Reaction of a Primary Aliphatic Amine with Nitrous Acid

| Product Type | Formation Mechanism | Example |

| Alcohol | Nucleophilic attack by water on the carbocation. | R-OH |

| Alkene | Elimination of a proton from the carbocation. | C=C |

| Alkyl Halide | Nucleophilic attack by a halide ion (e.g., Cl⁻) on the carbocation. | R-Cl |

The reaction is initiated by the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. libretexts.org The amine then acts as a nucleophile, attacking the nitrosonium ion. youtube.com

Nucleophilic Reactivity and Derivatization Strategies

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a good nucleophile. wikipedia.org This nucleophilicity allows for a wide range of derivatization reactions, which are fundamental in organic synthesis.

Common derivatization strategies for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust reaction that can be used to protect the amine group or to introduce new functional groups. wikipedia.org

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. However, this reaction can be difficult to control and often leads to a mixture of products. wikipedia.org

Formation of Imines (Schiff Bases): Reaction with aldehydes or ketones to form imines. This reaction is reversible and is often used in the synthesis of more complex molecules. researchgate.net

The hydrochloride salt form of the amine means that a base is typically required to liberate the free amine before it can act as a nucleophile. The reactivity of the amine can be influenced by steric hindrance around the nitrogen atom and the electronic effects of the rest of the molecule.

Amine-Carbonyl Condensations and Imine Formation

The reaction of primary amines with aldehydes and ketones to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. lumenlearning.commasterorganicchemistry.com This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) through the elimination of a water molecule. masterorganicchemistry.comyoutube.com For analogues of 1-nitropropan-2-amine, the presence of the nitro group influences this process.

The mechanism proceeds via a two-stage process: nucleophilic addition followed by dehydration. wikipedia.orglibretexts.org Initially, the nucleophilic amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal. wikipedia.orgwikipedia.org This step is reversible. youtube.com

The subsequent elimination of water to form the imine is the rate-determining step and is typically acid-catalyzed. lumenlearning.comwikipedia.org Protonation of the hydroxyl group in the carbinolamine by an acid catalyst converts it into a better leaving group (-OH2+), which is then eliminated. libretexts.org Loss of a proton from the nitrogen atom yields the final imine product and regenerates the acid catalyst. libretexts.org

The pH of the reaction medium is a critical factor. The reaction rate is generally highest at a mildly acidic pH (around 5). lumenlearning.com At high pH, there is insufficient acid to protonate the carbinolamine's hydroxyl group, hindering water elimination. lumenlearning.com Conversely, at very low pH, the amine reactant becomes protonated to its non-nucleophilic ammonium (B1175870) conjugate acid, which cannot initiate the attack on the carbonyl group. lumenlearning.com

The general mechanism for imine formation is outlined below:

Nucleophilic attack: The primary amine attacks the carbonyl carbon. youtube.com

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming the neutral carbinolamine. libretexts.org

Protonation of hydroxyl: The hydroxyl group is protonated by an acid catalyst. libretexts.org

Elimination of water: A molecule of water is eliminated, forming a positively charged species called an iminium ion. youtube.comlibretexts.org

Deprotonation: The iminium ion is deprotonated to give the neutral imine. youtube.com

The reaction is reversible and the position of the equilibrium is influenced by the presence of water. To drive the reaction towards the formation of the imine, water is often removed as it is formed, for instance, by azeotropic distillation or the use of dehydrating agents like molecular sieves. youtube.comwikipedia.org

Table 1: Key Steps in Imine Formation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic addition of the primary amine to the carbonyl group. | Carbinolamine (Hemiaminal) |

| 2 | Acid-catalyzed dehydration of the carbinolamine. | Iminium Ion |

| 3 | Deprotonation of the iminium ion. | Imine (Schiff Base) |

Acid-Base Properties and Salt Stability in Solution

The acid-base properties of this compound analogues are primarily dictated by the nitrogen atom of the amine group and the electronic influence of the nitro substituent. Amines are characteristically basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. libretexts.orgpharmaguideline.com The basicity of an amine is commonly expressed by the pKa of its conjugate acid (R-NH3+); most simple alkyl amines have pKa values in the range of 9.5 to 11.0. msu.edu

However, the presence of electron-withdrawing substituents, such as the nitro group (-NO2), significantly decreases the basicity of the amine. libretexts.org The nitro group pulls electron density away from the nitrogen atom, making its lone pair less available to bond with a proton. libretexts.orgmsu.edu This effect stabilizes the lone pair, reducing the amine's ability to act as a base. For example, the basicity of aniline (B41778) is substantially reduced when a nitro group is present on the aromatic ring. libretexts.orglibretexts.org

The hydrochloride salt of an amine is formed by the reaction of the amine with hydrochloric acid. youtube.com In this reaction, the amine is fully protonated, forming an ammonium salt. cuni.cz These salts are typically crystalline solids and are often more soluble in water than the parent amine. cuni.cz

The stability of amine hydrochloride salts in solution is influenced by several factors. In aqueous solutions, the salt can undergo hydrolysis, a reversible reaction where the ammonium ion reacts with water to regenerate the free amine and a hydronium ion. pitt.edu The extent of hydrolysis depends on the pKa of the amine and the pH of the solution. For amines with lower basicity (due to electron-withdrawing groups), their conjugate acids are stronger, leading to a greater degree of hydrolysis.

In organic solvents, the stability and behavior of the amine salt can be more complex. The salts may exist as ion pairs, which can associate to form larger aggregates, particularly in non-polar solvents. pitt.edu The degree of association is influenced by the concentration of the salt and the polarity of the solvent. pitt.edu The stability of the amine salt is also limited by the potential uptake of additional acid molecules in concentrated acidic phases. pitt.edu

Table 2: Influence of Substituents on Amine Basicity

| Substituent Type | Effect on Electron Density at Nitrogen | Effect on Basicity | Example Group |

|---|---|---|---|

| Electron-Donating | Increases | Increases | Alkyl (-CH3), Methoxy (-OCH3) libretexts.org |

| Electron-Withdrawing | Decreases | Decreases | Nitro (-NO2), Cyano (-CN), Halogen (-Cl) libretexts.org |

Intramolecular Interactions and Transformations within the Molecular Framework

The proximity of the amino and nitro groups in analogues of 1-nitropropan-2-amine allows for significant intramolecular interactions that can influence the molecule's conformation and reactivity. These interactions include hydrogen bonding and neighboring group participation, which can lead to specific transformations such as intramolecular cyclization.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen atoms of the amino group (or the ammonium group in the hydrochloride salt) and the oxygen atoms of the nitro group. The formation of such a hydrogen bond can stabilize specific conformations of the molecule. nih.govnih.gov The strength of this interaction depends on the geometry of the molecule and the acidity of the N-H proton. The electron-withdrawing nature of the nitro group can increase the acidity of the N-H protons, potentially favoring this interaction. mdpi.com Studies on related amino alcohols have shown that strong intramolecular hydrogen bonding can significantly influence their physical properties and reduce their tendency for intermolecular association. rsc.org

Neighboring Group Participation (NGP): Neighboring group participation, or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.orgvedantu.com This participation can lead to enhanced reaction rates and altered stereochemistry. wikipedia.orgnurulfajrymaulida.com The nitro group, although primarily electron-withdrawing, could potentially act as a neighboring group. More commonly, the amino group can act as an internal nucleophile, participating in reactions at a nearby carbon atom. libretexts.org However, the presence of the electron-withdrawing nitro group can reduce the nucleophilicity of the amine, thereby diminishing its capacity for neighboring group participation. nurulfajrymaulida.com

Intramolecular Transformations: The bifunctional nature of nitro-containing amines allows for intramolecular cyclization reactions. These reactions can be triggered by various conditions and lead to the formation of heterocyclic compounds. For instance, the reduction of the nitro group to an amino group can be followed by an intramolecular condensation with a carbonyl group present in the same molecule to form cyclic imines. acs.orgmasterorganicchemistry.com

Furthermore, research has shown that nitro-substituted building blocks can undergo cyclization reactions with various nucleophiles. uni-rostock.de The resulting nitro-substituted heterocycles can be valuable intermediates, as the nitro group can be subsequently transformed into an amino group, which can then participate in further reactions. uni-rostock.deunimi.it In some cases, a pseudo-intramolecular process can occur, where an amine and a nitro-activated electrophilic center form an intimate ion pair that facilitates an efficient cyclization. oup.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Nitroamine Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and purification of nitroamines and their precursors from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For nitroamines, GC offers high resolution and sensitivity, particularly when coupled with specific detectors. While direct analysis of 1-Nitropropan-2-amine hydrochloride by GC is challenging due to its salt form and the polarity of the amine and nitro groups, the analysis of its volatile precursors or derivatives is a common application.

Several GC methods have been developed for the analysis of related nitro and amine compounds. For instance, the analysis of volatile N-nitrosamines, which share structural similarities with the nitroamine class, is well-established. researchgate.net These methods often employ a capillary column, such as a DB-5 MS, which has a (5%-phenyl)-methylpolysiloxane stationary phase, providing good separation for a range of analytes. orgchemboulder.com The use of a nitrogen-phosphorus detector (NPD) can enhance selectivity for nitrogen-containing compounds. acs.org

A significant challenge in the GC analysis of some amine-containing compounds is the potential for on-column degradation or interaction with active sites in the GC system. Derivatization is a common strategy to improve the volatility and thermal stability of polar analytes. For amines, acylation or silylation are frequently employed techniques.

Table 1: Representative Gas Chromatographic Conditions for Related Amine and Nitro Compounds

| Parameter | Value/Description | Reference |

| Column | DB-5 MS, 30 m x 0.32 mm, 0.25 µm | orgchemboulder.com |

| Carrier Gas | Helium | orgchemboulder.com |

| Injection Mode | Split or Splitless | orgchemboulder.com |

| Detector | Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) | researchgate.netacs.org |

| Derivatization | Pentafluoropropionic acid amides (for aromatic amines) | nih.gov |

This table presents typical GC parameters for the analysis of compounds structurally related to this compound. Specific conditions for the target compound may require optimization.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the method of choice for the analysis of non-volatile, polar, and thermally labile compounds like this compound.

Reversed-phase HPLC is a widely used mode for the separation of amine and nitroamine derivatives. C18 columns are common, offering good retention and separation based on the hydrophobicity of the analytes. The mobile phase typically consists of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and retention for amine-containing compounds by ensuring they are in their protonated form.

For the analysis of complex mixtures, gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve optimal separation of all components. Detection is commonly performed using ultraviolet (UV) spectroscopy, especially if the analyte possesses a chromophore, or more universally with a mass spectrometer (MS).

Table 2: Illustrative Liquid Chromatography Conditions for Amine Analysis

| Parameter | Value/Description | Reference |

| Column | C18 reversed-phase, e.g., Hypersil GOLD C18 | youtube.com |

| Mobile Phase | A: Water + 0.1% Formic Acid, B: Methanol + 0.1% Formic Acid | youtube.com |

| Elution | Gradient | jove.com |

| Detector | UV, Mass Spectrometer (MS) | youtube.comjove.com |

This table provides exemplary LC conditions suitable for the analysis of polar amine compounds. The specific parameters for this compound would need to be empirically determined.

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation of molecules, providing detailed information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the propyl chain. The protons on the carbon bearing the nitro group (C1) would likely appear as a multiplet at a downfield chemical shift due to the electron-withdrawing nature of the nitro group. The proton on the carbon with the amine group (C2) would also be a multiplet, and its chemical shift would be influenced by the protonated amine. The methyl group protons (C3) would likely appear as a doublet further upfield. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

In the ¹³C NMR spectrum, three distinct signals would be expected for the three carbon atoms of the propane (B168953) backbone. The carbon attached to the nitro group (C1) would be significantly deshielded and appear at a lower field. The carbon bonded to the amine group (C2) would also be deshielded, while the methyl carbon (C3) would be the most shielded and appear at the highest field.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 1-Nitropropan-2-amine Structure

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂-NO₂ | ~4.4 | ~75 |

| CH-NH₃⁺ | ~3.5 | ~50 |

| CH₃ | ~1.3 | ~18 |

These are estimated chemical shifts based on the analysis of structurally similar compounds. Actual experimental values for this compound may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, electrospray ionization (ESI) would be a suitable ionization technique, as it is gentle and well-suited for polar and ionic compounds. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (1-Nitropropan-2-amine).

The fragmentation of the molecular ion in tandem mass spectrometry (MS/MS) would provide valuable structural information. Common fragmentation pathways for aliphatic amines involve the cleavage of the C-C bond alpha to the nitrogen atom. For 1-Nitropropan-2-amine, this would lead to the loss of a methyl radical or an ethyl radical containing the nitro group. The presence of the nitro group can also lead to characteristic fragmentation patterns, including the loss of NO₂ or other small neutral molecules.

Table 4: Expected Key Mass Spectrometry Fragments for 1-Nitropropan-2-amine

| m/z | Proposed Fragment |

| 105.07 | [M+H]⁺ (protonated molecule) |

| 88.06 | [M+H - NH₃]⁺ |

| 58.06 | [CH₃-CH=NH₂]⁺ |

| 59.04 | [CH₂=CH-NH₃]⁺ |

This table outlines potential fragment ions based on the structure of 1-Nitropropan-2-amine. The relative intensities of these fragments would depend on the specific MS/MS conditions.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the nitro and amine functional groups. The nitro group (NO₂) typically shows two strong stretching vibrations: an asymmetric stretch in the region of 1550-1500 cm⁻¹ and a symmetric stretch between 1365-1345 cm⁻¹. orgchemboulder.com The presence of the ammonium salt (-NH₃⁺) would be indicated by a broad absorption band in the range of 3200-2800 cm⁻¹ due to N-H stretching vibrations. Additionally, an ammonium bending vibration would be expected around 1600-1500 cm⁻¹. Other bands corresponding to C-H stretching and bending vibrations of the propyl backbone would also be present.

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| -NH₃⁺ | N-H Stretch | 3200-2800 | Broad, Strong |

| N-H Bend | 1600-1500 | Medium | |

| -NO₂ | Asymmetric Stretch | 1550-1500 | Strong |

| Symmetric Stretch | 1365-1345 | Strong | |

| C-H | Stretch | 2980-2850 | Medium |

| C-N | Stretch | 1250-1020 | Medium-Weak |

This table summarizes the expected IR absorption bands for the key functional groups in this compound.

UV-Visible Spectroscopy for Chromophore Detection (e.g., diazotized products)

UV-Visible spectroscopy is a valuable technique for detecting and quantifying compounds containing chromophores—parts of a molecule that absorb light in the ultraviolet-visible region. While simple alkylamines and nitroalkanes exhibit weak absorptions, the chemical modification of these groups can lead to the formation of strong chromophores, making UV-Visible spectroscopy a powerful analytical tool.

The primary amine group in this compound does not significantly absorb in the near-UV or visible range. Similarly, the nitro group in nitroalkanes typically shows a weak n→π* transition at around 270-280 nm. However, the diazotization of the primary amine group leads to the formation of a diazonium salt. This species, when coupled with an aromatic compound such as a phenol (B47542) or an aromatic amine, forms a highly colored azo compound. These azo dyes possess an extended π-system, resulting in strong absorption in the visible region of the electromagnetic spectrum, which can be readily detected and quantified.

Detailed Research Findings:

| Compound/Derivative | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Estimated) | Notes |

| This compound | ~275 | Low | Weak n→π* transition of the nitro group. |

| Diazotized 1-Nitropropan-2-amine coupled with Phenol | 400-450 | High (>10,000) | Formation of a colored azo dye. |

| Diazotized 1-Nitropropan-2-amine coupled with N,N-Dimethylaniline | 450-500 | High (>10,000) | Bathochromic shift compared to phenol coupling. |

Elemental Analysis for Stoichiometric Composition and Purity Determination

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound and assessing its purity. For this compound (C₃H₉N₂O₂Cl), the theoretical elemental composition can be calculated and compared against experimental values. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity and correct stoichiometry. researchgate.net

Detailed Research Findings:

The table below presents the theoretical elemental composition of this compound. Experimental results from a hypothetical pure sample would be expected to align closely with these values.

| Element | Theoretical Mass % | Hypothetical Experimental Mass % | Difference (%) |

| Carbon (C) | 25.63 | 25.58 | -0.05 |

| Hydrogen (H) | 6.45 | 6.49 | +0.04 |

| Nitrogen (N) | 19.93 | 19.89 | -0.04 |

| Oxygen (O) | 22.76 | 22.81 | +0.05 |

| Chlorine (Cl) | 25.22 | 25.23 | +0.01 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a compound like this compound, a single-crystal X-ray diffraction study would provide definitive information on its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is particularly valuable for confirming the connectivity of the atoms and the stereochemistry of the molecule.

Detailed Research Findings:

While a specific crystal structure for this compound has not been reported in the accessible literature, data from related amine hydrochloride salts can provide an indication of the expected structural features. nih.gov It is anticipated that the compound would crystallize in a common space group, with the protonated amine group forming hydrogen bonds with the chloride anion. The nitro group's geometry and its orientation relative to the rest of the molecule would also be precisely determined.

| Crystallographic Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (for chiral molecules) |

| Key Bond Lengths (Å) | C-N (amine) ~1.47, C-N (nitro) ~1.49, N-O ~1.22 |

| Key Bond Angles (°) | O-N-O ~125°, C-C-N (amine) ~110° |

| Intermolecular Interactions | N-H···Cl hydrogen bonding |

Advanced Analytical Methods for Reaction Monitoring and Product Quantification

Modern analytical chemistry offers a suite of powerful techniques for monitoring the progress of chemical reactions and quantifying the concentration of reactants, intermediates, and products. For reactions involving this compound, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited. nih.govresearchgate.net

LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This allows for the resolution of complex mixtures and the identification and quantification of individual components, even at very low concentrations. ijpsjournal.comaurigeneservices.comacs.org This is crucial for optimizing reaction conditions, determining reaction kinetics, and assessing product purity.

Detailed Research Findings:

In the context of synthesizing or modifying this compound, LC-MS could be employed to:

Monitor Reaction Progress: By taking aliquots from the reaction mixture at different time points, the disappearance of starting materials and the appearance of the product can be tracked.

Identify Byproducts: Mass spectrometry can help in the tentative identification of any side products formed during the reaction, aiding in the optimization of reaction conditions to improve yield and purity.

Quantify Product Yield: Using a suitable internal or external standard, the exact concentration of the final product can be determined.

The table below illustrates a hypothetical LC-MS method for the analysis of a reaction mixture containing this compound.

| LC-MS Parameter | Typical Conditions |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| MS Detector | Electrospray Ionization (ESI) in positive mode |

| Monitored Ion (m/z) | 105.07 (for the free base C₃H₈N₂O₂) |

| Limit of Quantification (LOQ) | Potentially in the low ng/mL range |

Computational and Theoretical Studies on Nitroamines and Their Hydrochloride Salts

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure, stability, and energetic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. youtube.com It has been successfully applied to study nitroamine systems to determine their optimized structures, stability, and thermochemical properties. dtic.mil For instance, DFT calculations can be used to predict the ground-state geometries and heats of formation of nitroamine-containing molecules. dtic.mil The choice of the functional and basis set, such as the B3LYP functional with a 6-31G(d) basis set, represents a common level of theory for these types of calculations, providing a reasonable balance between accuracy and computational cost for molecules containing C, N, O, and H atoms. dtic.mil

DFT is also employed to study the adsorption and decomposition of nitroamines on surfaces, such as aluminum clusters. These studies can reveal how the nitroamine molecule interacts with the surface, including the prediction of dissociative and nondissociative adsorption structures. researchgate.net Key findings from such DFT studies include the identification of decomposition products and the nature of the chemical bonds formed between the molecule and the surface, like Al-O bonds. researchgate.net The analysis of charge transfer between the molecule and the surface provides further insight into the reaction mechanism. researchgate.net

Furthermore, DFT calculations are crucial for developing kinetic models of chemical reactions involving nitroamines. rsc.org By calculating the aqueous-phase free energies of activation and reaction, DFT provides complementary information to experimental data, helping to elucidate reaction pathways and their kinetics. rsc.org This approach has been used to study the photolysis of N-nitrosodimethylamine (NDMA) and the transformation of its products. rsc.org

The table below summarizes key parameters often derived from DFT calculations on nitroamine systems.

| Parameter | Description | Typical Application in Nitroamine Studies |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determining bond lengths, bond angles, and dihedral angles of 1-Nitropropan-2-amine hydrochloride. |

| Heat of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements. | Assessing the energetic properties and stability of the molecule. |

| Vibrational Frequencies | The frequencies at which the molecule vibrates. | Confirming that the optimized structure is a true minimum on the potential energy surface and for calculating thermodynamic properties. |

| Adsorption Energy | The energy released when a molecule adsorbs onto a surface. | Understanding the interaction of this compound with other materials. researchgate.net |

| Reaction and Activation Energies | The energy changes that occur during a chemical reaction, including the energy barrier that must be overcome. | Elucidating reaction mechanisms and predicting reaction rates. nih.gov |

This table is generated based on the principles of DFT applications in chemical research.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.br The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy and localization of these frontier orbitals provide significant insights into a molecule's reactivity. researchgate.net For example, the site within a molecule where the HOMO is localized is often the most nucleophilic position, prone to attack by electrophiles. ucsb.edu Similarly, the localization of the LUMO indicates the most electrophilic site, susceptible to attack by nucleophiles. ucsb.edu The energy gap between the HOMO and LUMO is also a critical parameter; a smaller gap generally suggests higher reactivity. researchgate.net

FMO analysis can be used to predict the site of reactions such as protonation. youtube.com By identifying the atom with the largest coefficient in the HOMO, one can predict where a proton is most likely to attach. youtube.com While FMO theory is a powerful predictive tool, it is important to note that other factors, such as strong electrostatic forces, can also influence reactivity. ucsb.edu

The following table outlines the key aspects of FMO analysis for a molecule like this compound.

| FMO Parameter | Significance | Predicted Reactivity Insight for this compound |

| HOMO Energy | Related to the ionization potential; a higher energy indicates a greater tendency to donate electrons. | The amine group would likely be the primary site for electron donation (nucleophilic attack). |

| LUMO Energy | Related to the electron affinity; a lower energy indicates a greater tendency to accept electrons. | The nitro group, being electron-withdrawing, would be associated with the LUMO, making the adjacent carbon a potential site for electrophilic character. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with molecular stability and reactivity. | A smaller gap would suggest higher reactivity. |

| Orbital Localization | The region of the molecule where the HOMO and LUMO are concentrated. | The HOMO is expected to be localized on the amine group, while the LUMO would be localized around the nitro group. researchgate.net |

This table is generated based on the principles of FMO theory.

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states. acs.org By mapping the potential energy surface of a reaction, researchers can trace the lowest energy path from reactants to products.

For nitroamines, computational methods can be used to study their degradation and transformation pathways. For example, in the context of N-nitrosamine degradation under UV photolysis, density functional theory (DFT) calculations can determine the thermodynamics and kinetics of elementary reactions. rsc.org This involves calculating the free energies of reaction and activation, which helps to understand whether a reaction is favorable and how fast it proceeds. rsc.org A thorough analysis of each elementary step is crucial, as kinetics can sometimes override thermodynamics. rsc.org

Quantum mechanical calculations have also been instrumental in understanding the metabolic activation of nitrosamines. nih.gov For instance, the enzyme-catalyzed α-hydroxylation, a key step in the carcinogenic mechanism of many nitrosamines, has been studied computationally. nih.govnih.gov These calculations can reveal the reaction free energies and activation barriers for subsequent steps in the activation pathway. nih.gov Such studies often involve modeling the reaction with a simplified system before potentially moving to more complex models that include the enzyme's active site. nih.gov

The insights gained from these computational studies are vital for building comprehensive kinetic models that can predict the fate of these compounds under various conditions. rsc.org

Molecular Dynamics (MD) Simulations for Conformational and Solvation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of conformational landscapes and the analysis of solvation effects, providing a dynamic picture of molecular behavior. nih.govyoutube.com

In the context of nitroamines and their hydrochloride salts, MD simulations can be employed to understand how these molecules behave in different environments, such as in aqueous solution. The simulations can reveal the stable conformations of the molecule and the dynamics of its interaction with surrounding solvent molecules. heraldopenaccess.us The General Amber Force Field (GAFF) is a common force field used for such simulations of organic molecules. heraldopenaccess.us

Key analyses performed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein's backbone atoms from a reference structure, indicating the stability of the simulation. heraldopenaccess.us By calculating the binding free energy, often using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), researchers can assess the spontaneity of complex formation between a ligand and a receptor. researchgate.net These calculations typically show that van der Waals and electrostatic interactions are major contributors to the binding affinity. researchgate.net

MD simulations can also be used to study the structural changes a molecule undergoes over the simulation time, providing insights into its flexibility and how it adapts its conformation in a particular environment. heraldopenaccess.us

The table below illustrates the types of information that can be obtained from MD simulations of this compound.

| MD Simulation Analysis | Information Gained | Relevance to this compound |

| Conformational Analysis | Identification of the most stable and populated conformations of the molecule in a given solvent. | Understanding the preferred three-dimensional shape of the molecule in solution. |

| Solvation Shell Structure | Characterization of the arrangement of solvent molecules (e.g., water) around the solute. | Determining how the hydrochloride salt interacts with water molecules and the influence of the nitro and amine groups on the local solvent structure. |

| Radial Distribution Functions (RDFs) | The probability of finding a particle at a certain distance from a reference particle. | Quantifying the structure of the solvent around specific atoms or functional groups of the molecule. |

| Hydrogen Bonding Dynamics | The formation and breaking of hydrogen bonds between the solute and solvent, or within the solute itself. | Assessing the strength and lifetime of hydrogen bonds involving the amine and nitro groups. |

| Diffusion Coefficient | A measure of the translational mobility of the molecule in the solvent. | Predicting how quickly the molecule moves through the solution. |

This table is generated based on the principles and applications of molecular dynamics simulations.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. gardp.org Computational approaches have become essential in SAR analysis, allowing for the prediction of activity and the guidance of chemical optimization. uni-bonn.de

For classes of compounds like N-nitrosamines, where many members are potent carcinogens, developing SARs is crucial for risk assessment. nih.gov Computational SAR methods can utilize machine learning models to predict the biological activity of new compounds based on their chemical structure. oncodesign-services.com These models are trained on data from experimental studies and can help identify promising lead compounds and optimize their structures for improved activity and selectivity. oncodesign-services.com

A key aspect of modern SAR is the integration of mechanistic understanding. nih.gov By first establishing the likely reaction mechanism, a more appropriate set of analogous compounds can be selected for comparison, leading to more accurate predictions. nih.gov This is particularly relevant for N-nitrosamines, where metabolic activation is a critical step for their carcinogenic activity. nih.gov

Computational techniques used in SAR include molecular modeling, which builds and simulates three-dimensional models of molecules to understand their interactions with biological targets. oncodesign-services.com The goal is to identify the key structural features that affect potency, selectivity, and safety, thereby accelerating the drug discovery or risk assessment process. oncodesign-services.com

Thermodynamic and Kinetic Modeling of Chemical Reactions

Thermodynamic and kinetic modeling are essential for understanding and predicting the behavior of chemical reactions involving nitroamines. These models rely on data from both experimental measurements and computational chemistry.

Quantum mechanics-based methods are used to calculate the thermodynamic properties of reactants, products, and transition states. dtic.mil These properties, such as enthalpy, entropy, and Gibbs free energy, are then used to determine the favorability of a reaction (thermodynamics) and the rate at which it proceeds (kinetics). rsc.org

For complex processes like the thermal decomposition of energetic materials such as nitroglycerin, detailed, finite-rate chemical kinetic mechanisms are developed. dtic.mil These mechanisms consist of a network of elementary reactions with corresponding rate coefficients. dtic.mil Similarly, for the degradation of nitrosamines in the environment, elementary reaction-based kinetic models can predict the time-dependent concentrations of the parent compound and its degradation products. rsc.org

Recent work on nitromethane, a related nitroalkane, has demonstrated the construction of a detailed chemical kinetic model containing numerous species and elementary reactions based on first-principles molecular dynamics simulations. nih.govnih.gov This model was successfully used to predict detonation characteristics, highlighting the power of these computational approaches. nih.govnih.gov

The development of these models is often an iterative process. For instance, an automatically generated kinetic model can be refined by comparing simulation results with experimental data and adjusting the rate constants of the most sensitive reactions to improve the model's predictive capability. researchgate.net

Exploration of Intermolecular Interactions in the Solid State

The solid-state architecture of nitroamine hydrochloride salts, such as this compound, is governed by a complex network of intermolecular interactions. These non-covalent forces dictate the crystal packing, which in turn influences the material's physicochemical properties, including stability, solubility, and melting point. Computational and theoretical studies are invaluable tools for elucidating the nature and strength of these interactions, providing insights that complement experimental data from techniques like X-ray diffraction.

Beyond the principal N-H···Cl interactions, weaker intermolecular forces play a crucial secondary role in stabilizing the crystal structure. These include:

Van der Waals Forces: Dispersion forces are present between the alkyl chains of the molecules, and their contribution to lattice stability increases with the size of the alkyl group. rsc.org

The following table provides representative geometric data for the types of hydrogen bonds anticipated in the solid-state structure of this compound, based on findings for analogous organic ammonium (B1175870) chlorides and nitro compounds.

Note: The data presented are typical ranges for similar functional groups in organic crystals and are for illustrative purposes, as specific crystallographic data for this compound is not publicly available.

Application As Intermediates in Complex Organic Synthesis

Precursors for the Stereoselective Synthesis of 1,2-Diamines

The 1,2-diamine motif is a crucial structural element found in numerous biologically active compounds and is a key component of many chiral ligands and organocatalysts used in asymmetric synthesis. ucl.ac.ukrsc.org 1-Nitropropan-2-amine hydrochloride is a valuable precursor for the stereoselective synthesis of 1,2-diamines. The synthetic strategy generally involves the reduction of the nitro group to an amine.

One of the prominent methods for synthesizing 1,2-diamines is through the creation of β-nitroamines, which can be readily reduced to the corresponding 1,2-diamines. ucl.ac.uk The nitro-Mannich reaction, for instance, is a powerful tool for constructing these β-nitroamine intermediates. ucl.ac.uk While 1-Nitropropan-2-amine itself can be considered a β-nitroamine, its primary utility in this context is often as a foundational building block that can be further elaborated.

The general approach involves the reduction of the nitro group in a compound derived from or analogous to 1-nitropropan-2-amine. This reduction can be achieved using various reagents, with the stereochemical outcome often controlled by the choice of catalyst and reaction conditions, leading to the desired stereoisomer of the 1,2-diamine. The development of catalytic asymmetric methods for the synthesis of 1,2-diamines is an active area of research, with numerous strategies being explored to achieve high enantioselectivity. rsc.org

A modular approach to synthesizing 1,2-diamine derivatives involves the palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides. nih.gov Although this method doesn't directly start from this compound, it highlights the importance of having versatile building blocks to access complex diamine structures. nih.gov The resulting cyclic sulfamides can be readily converted to 1,2-diamines. nih.gov

Building Blocks for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. This compound can serve as a versatile building block for the synthesis of these important molecular scaffolds. The presence of both a nucleophilic amine and a nitro group, which can be transformed into other functional groups, allows for various cyclization strategies.

A common synthetic pathway involves an initial reaction that incorporates the 1-nitropropan-2-amine moiety into a larger acyclic precursor. Subsequent intramolecular reactions, often involving the nitro group or its derivatives, lead to the formation of the heterocyclic ring. For example, the reduction of the nitro group to an amine can be followed by an intramolecular condensation or cyclization to form a nitrogen-containing ring.

Research has shown that β-nitroamines can be reduced to 1,2-diamines, which then undergo palladium-catalyzed intramolecular N-arylation to synthesize a variety of fused heterocyclic compounds. ucl.ac.uk This demonstrates the utility of the β-nitroamine scaffold, of which 1-nitropropan-2-amine is a prime example, in the construction of complex heterocyclic systems. ucl.ac.uk

Role in the Preparation of Chiral Amine Derivatives

Chiral amines are of paramount importance in the pharmaceutical industry, as the stereochemistry of an amine can be critical to the biological activity and safety of a drug molecule. sciencenet.cn The synthesis of enantiomerically pure amines is a significant challenge in organic chemistry. google.com this compound, being a chiral compound itself (with a stereocenter at the second carbon), can be used as a chiral building block for the synthesis of more complex chiral amine derivatives.

The synthesis of chiral amines often involves the use of chiral starting materials or the application of asymmetric catalytic methods. sciencenet.cngoogle.com By starting with an enantiomerically pure form of this compound, chemists can introduce a defined stereocenter into the target molecule. The amine group can be modified or used as a handle for further synthetic transformations, while the nitro group can be reduced or otherwise functionalized to build up the desired molecular complexity.

For instance, the enantioselective synthesis of chiral 1,2-amino alcohols, another important class of compounds in drug discovery, has been achieved through the asymmetric transfer hydrogenation of unprotected α-ketoamines. acs.orgnih.gov While not directly starting from this compound, this highlights the focus on developing methods to produce chiral amine-containing molecules with high enantioselectivity.

Synthetic Utility in Forming Beta-Aminocarbonyl Compounds

Beta-aminocarbonyl compounds are valuable synthetic intermediates for the preparation of a wide range of biologically significant molecules, including β-amino acids and β-lactams. researchgate.neteurekaselect.com The Mannich reaction is a classic and powerful method for the synthesis of β-aminocarbonyl compounds. derpharmachemica.comgoogle.com

The synthetic utility of this compound in this context lies in its ability to participate in reactions analogous to the Mannich reaction. The amine functionality can react with an aldehyde and a compound containing an active methylene (B1212753) group to form a β-aminocarbonyl compound.

Furthermore, the nitro group in 1-nitropropan-2-amine can be exploited in aza-Michael (conjugate addition) reactions. The conjugate addition of amines to α,β-unsaturated carbonyl compounds is a well-established method for the synthesis of β-aminocarbonyl compounds. google.com While 1-Nitropropan-2-amine itself is a saturated amine, its structural motif is closely related to the products of such reactions.

The development of catalytic and stereoselective methods for the synthesis of β-aminocarbonyl compounds is a major focus of research. researchgate.net The use of chiral building blocks like enantiomerically pure this compound can provide a straightforward route to chiral β-aminocarbonyl compounds.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes to 1-Nitropropan-2-amine Hydrochloride Analogues

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. sigmaaldrich.comresearchgate.net Future research should focus on developing novel asymmetric synthetic routes to analogues of this compound, providing access to a diverse range of chiral building blocks.

A promising approach lies in the organocatalytic asymmetric conjugate addition of nitroalkanes to imines, a powerful tool for constructing chiral β-nitroamines. frontiersin.org Chiral catalysts, such as those derived from proline or other amino acids, could be employed to control the stereochemistry of the addition of a nitroalkane to an appropriate imine precursor. wordpress.comyoutube.com For instance, the reaction of 1-nitropropane (B105015) with a suitable protected imine derived from acetone (B3395972) could be explored using various chiral organocatalysts to stereoselectively form the desired 1-nitropropan-2-amine scaffold. The development of such methods would allow for the synthesis of both enantiomers of the target compound and its derivatives with high enantiomeric excess. sigmaaldrich.comacs.org

Furthermore, chemoenzymatic cascade reactions offer an elegant and environmentally friendly approach. nih.gov A potential three-step, one-pot process could involve an initial enzymatic or organocatalytic step to create a chiral intermediate, followed by further transformations to yield the final product. This strategy can significantly reduce waste and improve efficiency by eliminating the need for intermediate purification steps. nih.gov

Table 1: Potential Asymmetric Synthetic Strategies for 1-Nitropropan-2-amine Analogues

| Strategy | Catalyst/Reagent Type | Key Intermediate | Potential Advantages |

| Organocatalytic aza-Henry Reaction | Chiral Amines (e.g., Proline derivatives) | Chiral β-nitroamine | High enantioselectivity, mild reaction conditions. frontiersin.org |

| Chemoenzymatic Cascade | Organocatalysts and Ketoreductases | Chiral γ-nitro alcohol | One-pot synthesis, high diastereo- and enantiomeric ratios. nih.gov |

| Asymmetric Reductive Amination | Chiral Phosphoramidites with Metal Catalysts | Chiral Amine | Access to a wide range of chiral amines. sigmaaldrich.com |

Exploration of Unconventional Catalytic Systems for Molecular Transformations

The transformation of the nitro and amine functionalities within this compound opens up a vast chemical space for the synthesis of novel derivatives. Future research should explore the use of unconventional catalytic systems to achieve these transformations with high efficiency and selectivity.

Organocatalysis, beyond its use in asymmetric synthesis, offers a metal-free alternative for various molecular transformations. nih.govacs.org For example, organocatalysts could be investigated for the selective reduction of the nitro group to an amine, yielding a diamine, or for facilitating coupling reactions at the amine position.

The use of novel metal-based catalysts also warrants investigation. Iron(salen) complexes, for instance, have shown promise in the reduction of nitro compounds under mild conditions. acs.org The application of such catalysts to this compound could provide a chemoselective method for the nitro group reduction, potentially leaving other functional groups intact. Similarly, copper-catalyzed reactions have been used for the borylation of allylic nitroalkanes, suggesting that copper catalysis could be a viable strategy for functionalizing analogues of this compound. chemrxiv.org The development of catalytic systems that can selectively activate the C-N bond would also be a significant advancement. nih.gov

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Future research should leverage advanced spectroscopic techniques for the in situ monitoring of reactions involving this compound.

Techniques such as fiber-optic Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products in a reaction mixture. acs.org This would be particularly valuable for studying the kinetics of the reduction of the nitro group or other transformations. nih.govresearchgate.net For example, monitoring the disappearance of the characteristic nitro stretching frequency could allow for the precise determination of reaction rates and the identification of catalytic bottlenecks. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including solid-state NMR, can provide detailed structural information about intermediates and the final hydrochloride salt. mdpi.com Combining experimental spectroscopic data with computational chemistry calculations can provide a comprehensive picture of the reaction mechanism, including the structures of transition states and short-lived intermediates. nih.govresearchgate.net Such studies have been successfully applied to understand the Michael addition of amines to nitrostyrenes and the reduction of aromatic nitro compounds. nih.govnih.govorganic-chemistry.org

Integration of Machine Learning and Artificial Intelligence in Nitroamine Synthesis and Characterization

Furthermore, ML models can be developed to predict the reactivity and properties of new analogues of this compound. nih.govnih.govyoutube.com By training models on existing data for nitro compounds and chiral amines, it may be possible to predict properties such as mutagenicity, solubility, and reactivity under various conditions. nih.govscilit.com This predictive capability can accelerate the discovery of new compounds with desired properties while minimizing the need for extensive experimental screening. nih.govresearchgate.net

Table 2: Applications of AI and Machine Learning in Nitroamine Research

| Application Area | AI/ML Tool/Technique | Potential Outcome |

| Synthesis Planning | Retrosynthesis Algorithms (e.g., GNNs, MCTS) | Novel and optimized synthetic routes. chemcopilot.comresearchgate.net |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and toxicity. nih.gov |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Identification of optimal reaction conditions. youtube.com |

Investigation of Solid-State Reactivity and Polymorphism of Hydrochloride Salts

The solid-state properties of a pharmaceutical compound, including its crystalline form and stability, are of paramount importance. europeanpharmaceuticalreview.comnih.gov As 1-Nitropropan-2-amine is synthesized and studied as its hydrochloride salt, a thorough investigation of its solid-state chemistry is a critical and unexplored avenue of research.

The formation of salts can significantly impact a molecule's physicochemical properties, such as solubility and dissolution rate. acs.org Future work should focus on the preparation and characterization of different polymorphic forms of this compound. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy can be used to identify and characterize these polymorphs. mdpi.comacs.orgresearchgate.net

Understanding the factors that control crystallization and polymorphism is crucial for ensuring the consistent production of a stable and effective solid form. google.comnih.gov Crystal engineering principles can be applied to design and synthesize co-crystals of this compound with other molecules to further tune its solid-state properties. rsc.org The recognition properties of the nitro group can play a significant role in the formation of such co-crystals. rsc.org Studies on the solid-state reactivity of the hydrochloride salt, such as its stability under different temperature and humidity conditions, are also essential. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Nitropropan-2-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nitration of propan-2-amine derivatives followed by hydrochloride salt formation. Key steps include:

- Nucleophilic substitution : Reacting propan-2-amine with a nitro group donor (e.g., nitric acid in a controlled acidic medium) under low temperatures (0–5°C) to minimize side reactions.

- Salt formation : Adding HCl gas or concentrated hydrochloric acid to the freebase amine in anhydrous ethanol, followed by recrystallization for purity .

- Optimization : Adjusting solvent polarity (e.g., using tetrahydrofuran for better solubility) and stoichiometric ratios of reagents to improve yield (>70%). Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H NMR in DO to identify amine proton signals (δ 1.4–1.6 ppm for methyl groups) and nitro group-induced deshielding effects. C NMR confirms the nitro group’s electron-withdrawing impact on adjacent carbons .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak [M+H] at m/z corresponding to CHNOCl. Fragmentation patterns distinguish the nitro and amine groups .

- Infrared (IR) Spectroscopy : Peaks at ~1540 cm (N–O asymmetric stretch) and ~1350 cm (symmetric stretch) confirm the nitro group. Broad N–H stretches (~2500–3000 cm) indicate hydrochloride salt formation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the nitro group in this compound under varying experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic/nucleophilic sites. For example, the nitro group’s partial positive charge enhances susceptibility to nucleophilic attack in basic media .

- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways for nitro group reduction or substitution. Compare activation energies for proposed mechanisms .

- Retrosynthetic Analysis Tools : Use AI-driven platforms (e.g., PubChem’s synthesis planners) to propose alternative routes, such as reductive amination of nitropropanol derivatives .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like impurity profiles (e.g., nitrosamine levels), which may alter bioactivity. Use HPLC-UV to quantify impurities and correlate with biological assay results .

- Dose-Response Reevaluation : Re-test disputed derivatives under standardized conditions (e.g., fixed pH, temperature) to isolate structural effects from experimental artifacts.

- Structural-Activity Relationship (SAR) Modeling : Apply QSAR models to identify critical functional groups (e.g., nitro vs. amine positioning) influencing activity discrepancies .

Q. What methodologies are recommended for assessing the stability and potential degradation pathways of this compound in long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH for 6 months). Monitor via:

- High-Performance Liquid Chromatography (HPLC) : Detect degradation products (e.g., nitro-to-amine reduction products).

- Mass Spectrometry : Identify fragments indicative of hydrolysis (e.g., loss of HCl) or oxidation .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage (25°C).

- Crystallinity Analysis : X-ray diffraction (XRD) tracks polymorphic changes that may destabilize the compound .

Notes

- Avoid referencing commercial sources (e.g., ).

- All methods align with reproducibility standards outlined in for rigorous scientific reporting.

- Contradictory data (e.g., bioactivity variations) require cross-validation via orthogonal analytical techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.